Clivorine (neutral)

Description

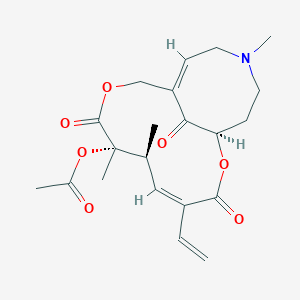

Classification and Structural Archetype of Clivorine (B1239113) within Pyrrolizidine (B1209537) Alkaloids

Pyrrolizidine alkaloids are structurally diverse, primarily consisting of a necine base (amino alcohol) esterified with one or more necic acids (carboxylic acids). nih.govnih.govoup.com Based on the structure of the necine base, PAs are typically classified into four main types: retronecine (B1221780), heliotridine (B129409), otonecine (B3428663), and platynecine types. bund.denih.govresearchgate.net

Clivorine is specifically classified as an otonecine-type pyrrolizidine alkaloid. bund.denih.govnih.govoup.comresearchgate.netepa.gov A key structural feature distinguishing otonecine-type PAs from retronecine and heliotridine types is the structure of the necine base. While retronecine and heliotridine types feature a bicyclic ring system, the otonecine necine base is structurally distinct, characterized by oxidation at C-8 and presenting a monocyclic ring structure. bund.denih.gov Like other hepatotoxic PAs, otonecine-type alkaloids, including Clivorine, possess an unsaturated necine base with a double bond at the 1,2 position. bund.denih.govnih.gov Clivorine itself is further described as a macrocyclic diester, meaning the necine base is esterified with a dicarboxylic necic acid that forms a large ring structure. nih.govepa.govmdpi.com The molecular formula of Clivorine is C21H27NO7. nih.gov

Historical Context and Evolution of Research on Clivorine

Research into pyrrolizidine alkaloids has a considerable history, driven by their presence in plants and observed biological effects. researchgate.netresearchgate.net Early investigations focused on isolating and characterizing these compounds from various plant sources. The understanding of PA structure and classification into types like retronecine, heliotridine, and otonecine evolved over time through chemical analysis and spectroscopic methods.

Research specifically on Clivorine has contributed to the understanding of otonecine-type PAs. Studies investigating the metabolic fate of Clivorine using liver microsomes have been reported, providing insights into its biotransformation pathways. oup.comresearchgate.net These historical studies were crucial in establishing that otonecine-type PAs undergo metabolic activation, similar to other unsaturated PAs. oup.comresearchgate.net The identification of metabolites, such as dehydroretronecine (B1196577) and its conjugates, provided evidence for the formation of reactive intermediates from Clivorine. researchgate.net The crystal structure of Clivorine has also been a subject of study, with entries available in databases like the Cambridge Structural Database (CSD), contributing to a detailed understanding of its three-dimensional structure. cam.ac.ukunipr.it

Contemporary Research Significance of Otonecine-Type Pyrrolizidine Alkaloids

Otonecine-type pyrrolizidine alkaloids, including Clivorine, remain relevant in contemporary research due to several factors. Their occurrence in plants that can enter the food and feed chain necessitates ongoing research into their presence, levels, and potential impact. researchgate.netbund.demdpi.comspandidos-publications.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

275806-81-0 |

|---|---|

Molecular Formula |

C21H27NO7 |

Molecular Weight |

405.4 g/mol |

IUPAC Name |

[(1R,4Z,6S,7S,11Z)-4-ethenyl-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadeca-4,11-dien-7-yl] acetate |

InChI |

InChI=1S/C21H27NO7/c1-6-15-11-13(2)21(4,29-14(3)23)20(26)27-12-16-7-9-22(5)10-8-17(18(16)24)28-19(15)25/h6-7,11,13,17H,1,8-10,12H2,2-5H3/b15-11-,16-7-/t13-,17+,21-/m0/s1 |

InChI Key |

LIEIOJNANXUNDT-VKPCTYQGSA-N |

SMILES |

CC1C=C(C(=O)OC2CCN(CC=C(C2=O)COC(=O)C1(C)OC(=O)C)C)C=C |

Isomeric SMILES |

C[C@H]1/C=C(\C(=O)O[C@@H]2CCN(C/C=C(\C2=O)/COC(=O)[C@@]1(C)OC(=O)C)C)/C=C |

Canonical SMILES |

CC1C=C(C(=O)OC2CCN(CC=C(C2=O)COC(=O)C1(C)OC(=O)C)C)C=C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Clivorine; J1.344.443I; Clivorine (neutral); |

Origin of Product |

United States |

Natural Occurrence and Advanced Isolation Methodologies

Botanical Sources and Chemotaxonomic Context of Clivorine (B1239113) Production

Clivorine has been specifically reported to occur in Ligularia hodgsonii. nih.gov, biorxiv.org, mdpi.com, nih.gov, acs.org Pyrrolizidine (B1209537) alkaloids in general are widely distributed across several plant families, most notably Asteraceae, Boraginaceae, and Fabaceae, with their occurrence estimated in over 6,000 species based on chemotaxonomic considerations. mdpi.com, bund.de, nih.gov, wikipedia.org, nih.gov, cabidigitallibrary.org, ijstr.org, mdpi.com Clivorine is characterized as an otonecine-type pyrrolizidine alkaloid. biorxiv.org, nih.gov, researchgate.net The study of plant specialized metabolites within a phylogenomic framework, known as chemotaxonomy, aims to identify lineage-diagnostic metabolites and understand the evolutionary assembly of metabolic pathways. biorxiv.org

Optimized Extraction Techniques for Pyrrolizidine Alkaloids

Efficient extraction of pyrrolizidine alkaloids, including clivorine, from plant matrices is a critical initial step for their analysis and isolation. Various techniques are employed, with the goal of maximizing yield while minimizing the extraction of interfering compounds. Common methods include maceration, percolation, Soxhlet extraction, solid-liquid extraction (SLE), and liquid-liquid extraction (LLE). mdpi.com, uva.es, nih.gov, pensoft.net, researchgate.net, mdpi.com Accelerated solvent extraction (ASE), which utilizes elevated temperature and pressure, has also been demonstrated as an efficient technique for extracting analytes from various matrices. thermofisher.com

Solvent Systems and Extraction Efficiencies

The choice of solvent system is paramount to the efficiency of PA extraction. Due to the polarity of pyrrolizidine alkaloids and their N-oxides, polar organic solvents or acidified aqueous solutions are generally preferred for simultaneous extraction. doi.org, nih.gov, mdpi.com Solvents such as methanol, ethanol-water mixtures, ethyl acetate, acetonitrile (B52724) (AcN), and chloroform (B151607) have been utilized in PA extraction protocols. mdpi.com, unirc.it, frontiersin.org, pensoft.net, researchgate.net

Extraction efficiency is influenced by several parameters, including temperature, extraction time, the ratio of solvent volume to raw material weight, and the frequency of extraction. thermofisher.com, mdpi.com, frontiersin.org For instance, studies on the extraction of polysaccharides from Ligularia hodgsonii also monitored clivorine content, indicating that extraction temperature can significantly impact the yield of different compounds. mdpi.com Research on optimizing solvent extraction for other plant compounds has shown that ethanol-water mixtures can enhance extraction rates more effectively than single-component systems, and that there can be an optimal solvent concentration for maximizing the extraction of specific compounds. frontiersin.org

Data on solvent extraction efficiency for pyrrolizidine alkaloids from different plant matrices highlight the variability in recovery rates depending on the solvent used. For example, in one study evaluating different organic solvents for the extraction of certain compounds, acetonitrile showed the best recovery, averaging 85%. researchgate.net

Table 1: Examples of Solvents Used in Pyrrolizidine Alkaloid Extraction

| Solvent System | Application/Matrix (Example) | Notes | Source |

| Methanol | Cynoglossum species | Used in Soxhlet extraction or maceration. | mdpi.com |

| Ethanol 95% | Cynoglossum species | Used in maceration. | mdpi.com |

| Sulfuric acid 0.5 N | Cynoglossum species | Used in maceration. | mdpi.com |

| Hydrochloric acid 0.5 N | Cynoglossum species | Used in maceration. | mdpi.com |

| 1% Tartaric acid in methanol | Cynoglossum species | Used in refluxing extraction. | mdpi.com, pensoft.net |

| Chloroform and isopropyl alcohol | Honey | Used in dispersive liquid-liquid microextraction (DLLME). | unirc.it |

| Acetonitrile (AcN) | Various compounds | Showed high extraction efficiency in one study. | researchgate.net |

| Polar organic solvents or acidified aqueous solutions | Various plant matrices | Generally preferred for PAs and PANOs. | doi.org, nih.gov, mdpi.com |

Physicochemical Principles Governing Extraction Selectivity

The selectivity of extraction is governed by the physicochemical properties of both the target analytes (pyrrolizidine alkaloids) and the solvent system, as well as the nature of the plant matrix. The principle of "like dissolves like" is fundamental, where the polarity of the solvent should ideally match that of the compounds to be extracted for efficient solubilization. thermofisher.com Alkaloids, being basic compounds, can have their solubility in different solvents manipulated by adjusting the pH of the extraction medium. In acidic solutions (pH lower than the alkaloid's pKa), alkaloids are protonated, increasing their water solubility. Conversely, in alkaline conditions, they become less polar and are more soluble in organic solvents immiscible with water. pensoft.net

Efficient extraction also relies on effective mass transfer of the solubilized compounds from the plant material into the solvent. thermofisher.com, frontiersin.org Factors such as particle size of the plant material (smaller particles increase surface area), temperature (increases diffusion rates), and extraction time influence the rate and completeness of this transfer. thermofisher.com, frontiersin.org The selection of a solvent system can also be tailored to leave the sample matrix intact while selectively dissolving the target analytes. thermofisher.com

High-Resolution Isolation and Purification Methodologies

Following extraction, high-resolution isolation and purification techniques are necessary to obtain clivorine in a pure form, particularly for research and analytical purposes. These methods typically involve chromatographic separation strategies and advanced fractionation protocols.

Chromatographic Separation Strategies (e.g., HPLC, TLC, CE)

Chromatographic techniques are central to the separation and purification of clivorine from complex plant extracts containing numerous other compounds, including other pyrrolizidine alkaloids. High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for this purpose, offering high efficiency and accuracy in separating components within a mixture. nih.gov, chiralpedia.com, chromtech.com, smtasmc.org LC-MS methods, which couple liquid chromatography with mass spectrometry, are considered particularly well-suited for the analysis of pyrrolizidine alkaloids due to their selectivity and sensitivity. uva.es, researchgate.net, nih.gov

Thin-Layer Chromatography (TLC) is another chromatographic technique that can be used for the analysis and separation of pyrrolizidine alkaloids. mdpi.com, ncl.edu.tw, ijstr.org, chromtech.com, smtasmc.org Capillary Electrophoresis (CE) is also mentioned as a technique employed in chiral separation, indicating its potential application in separating stereoisomers of alkaloids if relevant. chiralpedia.com Cation-exchange HPLC is specifically used to separate compounds based on their ionic interactions with the stationary phase, a principle applicable to alkaloids which can be positively charged depending on the pH. nih.gov

Preparative HPLC is utilized for isolating larger quantities of purified compounds, including clivorine. researchgate.net, ymc.co.jp, mdpi-res.com Techniques like large volume loading, focused gradients, and changing column selectivity can be employed in preparative chromatography to improve the isolation and purity of target compounds. ymc.co.jp, waters.com

Advanced Fractionation and Enrichment Protocols

Advanced fractionation and enrichment protocols are often employed in conjunction with chromatographic methods to enhance the purity of clivorine. Solid-Phase Extraction (SPE) is a widely used method for the purification and enrichment of pyrrolizidine alkaloids from various matrices. uva.es, pensoft.net, mdpi.com SPE can effectively remove interfering substances and concentrate the target analytes. Strong cation exchange (SCX) sorbents are particularly suitable for extracting and purifying PAs and their N-oxides, often followed by reversed-phase sorbents like C18. pensoft.net, mdpi.com

Chemical Synthesis and Derivative Chemistry

Strategies for the Total Synthesis of Clivorine (B1239113) and Analogues

The total synthesis of Clivorine (also referred to as Clivonine in some literature) has been accomplished through various strategic approaches. These syntheses are marked by their ingenuity in constructing the complex polycyclic core and controlling the stereochemistry of multiple chiral centers.

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgairitilibrary.com This process helps in identifying strategic bonds and key intermediates, thereby outlining a potential forward synthetic pathway. ias.ac.in

For Clivorine, a primary retrosynthetic disconnection often targets the lactone and the ether linkages within the core structure. A common strategy involves simplifying the molecule to a 7-arylhydrindane intermediate, which contains the foundational tricyclic carbon skeleton. rsc.orgunifr.ch This key intermediate can then be elaborated to introduce the remaining functional groups and complete the ring systems.

Key Disconnection Points in Clivorine Synthesis:

| Disconnection Target | Precursor Structures (Synthons) | Corresponding Forward Reaction |

| Ring-B Lactone | Hydroxy acid or equivalent | Lactonization |

| C7 Carbon Introduction | 7-arylhydrindane | Bischler–Napieralski reaction, among others rsc.orgunifr.ch |

| Ether Linkage | Dihydroxylated precursor | Intramolecular etherification |

| Pyrrolidine Ring | Acyclic amino-aldehyde/ketone | Reductive amination/cyclization |

This logical deconstruction allows for the formulation of multiple synthetic routes, which can be compared for efficiency and stereochemical control. wikipedia.org

Given the multiple stereocenters in Clivorine, achieving high levels of stereocontrol is paramount. Synthetic strategies must address both the relative and absolute stereochemistry of the molecule. A stereoselective reaction favors the formation of one stereoisomer over another, while an enantioselective reaction specifically produces one enantiomer in excess of the other. masterorganicchemistry.comreddit.com

The first asymmetric synthesis of natural (+)-Clivorine utilized a 7-arylhydrindane intermediate and employed a Bischler–Napieralski reaction for the introduction of what becomes the ring-B lactone carbonyl carbon. rsc.orgunifr.ch This approach established the absolute stereochemistry early in the synthesis, which was then carried through subsequent transformations. Other enantioselective syntheses have relied on chiral pool starting materials, where a stereocenter is derived from an enantiopure natural product like an amino acid or sugar. ethz.ch

Catalytic, enantioselective methods are also prominent in modern organic synthesis, where a substoichiometric amount of a chiral catalyst is used to introduce new stereocenters. ethz.ch For instance, stereoselective reductions and alkylations are key steps in controlling the stereochemical outcome of the final product. In the synthesis of related alkaloids, substrate-controlled catalytic hydrogenations and 1,4-additions have been used to elaborate stereocenters with high selectivity. nih.gov

Biomimetic synthesis is a strategy that mimics a proposed biosynthetic pathway to construct a natural product. wikipedia.org This approach can often lead to elegant and efficient syntheses by capitalizing on nature's own chemical logic.

A significant breakthrough in the synthesis of the lycorenine-type alkaloids, including Clivorine, was the development of a biomimetic ring-switch from a lycorine-type precursor. imperial.ac.uk This strategy was based on a long-standing biogenetic hypothesis proposed by Barton, which suggested that lycorenine-type alkaloids arise from the rearrangement of lycorine-type progenitors in nature. imperial.ac.uk

The synthetic validation of this hypothesis was achieved in a fully diastereoselective total synthesis of (±)-clivonine. imperial.ac.uk This route demonstrated that a lycorine-type progenitor could be converted to the lycorenine (B150351) skeleton through a key ring-switch transformation, providing experimental support for the proposed biosynthetic pathway. imperial.ac.uk Such biomimetic approaches can dramatically simplify the synthesis of complex molecular architectures by forming multiple bonds and rings in a single, orchestrated step. wikipedia.org

Synthesis of Novel Clivorine Derivatives

The synthesis of derivatives of a natural product is crucial for exploring its chemical space and for structure-activity relationship (SAR) studies. By systematically modifying the structure of Clivorine, chemists can probe the molecular features essential for its biological activity and potentially develop new compounds with improved properties.

Structural modification involves the targeted chemical alteration of specific functional groups on the Clivorine scaffold. These modifications can include, but are not limited to, changes at the hydroxyl and lactone functionalities, as well as alterations to the substituent patterns on the aromatic ring.

For example, derivatives of the related alkaloid lycorine (B1675740) have been synthesized by introducing phenoxyacyl groups at the C-1 position, leading to compounds with altered biological profiles. nih.gov Similar strategies could be applied to Clivorine. The synthesis of such derivatives typically involves protecting group manipulations followed by the introduction of new functionalities via standard organic reactions like esterification, etherification, or cross-coupling reactions. researchgate.net

Potential Modification Sites on the Clivorine Scaffold:

| Site of Modification | Type of Modification | Potential New Functionality | Synthetic Method |

| Hydroxyl Group | Esterification, Etherification | Esters, Ethers, Glycosides | Acylation, Williamson ether synthesis |

| Lactone Ring | Reduction, Aminolysis | Diol, Amino alcohol | LiAlH₄ reduction, Reaction with amines |

| Aromatic Ring | Substitution | Halogens, Alkyl groups, Nitro groups | Electrophilic aromatic substitution |

| Nitrogen Atom | Alkylation, Acylation | Quaternary ammonium (B1175870) salts, Amides | Reaction with alkyl halides/acyl chlorides |

Scaffold diversification aims to create libraries of compounds with significantly different core structures, moving beyond simple functional group modifications. nih.gov This can be achieved through reactions that fundamentally alter the ring system of the parent molecule.

One powerful approach is diversity-oriented synthesis (DOS), which aims to generate structural diversity in a systematic way. A biomimetic ring expansion strategy, for instance, has been used to create libraries of benzannulated medium-ring scaffolds from polycyclic cyclohexadienones. nih.govnih.gov Applying such a ring-expansion or ring-rearrangement strategy to intermediates in the Clivorine synthesis could yield novel scaffolds that occupy a distinct chemical space. nih.gov By subjecting a common intermediate to a variety of reaction conditions designed to induce skeletal rearrangements, a diverse collection of Clivorine-related analogues with new ring systems could be generated.

Innovation in Synthetic Methodologies Applicable to Pyrrolizidine (B1209537) Alkaloids

The synthesis of pyrrolizidine alkaloids (PAs), including the otonecine-type alkaloid clivorine, presents considerable challenges due to the stereochemically dense and strained bicyclic core. The pursuit of more efficient and selective synthetic routes has spurred significant innovation in organic synthesis. Modern methodologies increasingly focus on catalytic asymmetric strategies, novel cyclization techniques, and reactions that enhance atom and step economy, moving beyond classical multi-step approaches. These advancements are pivotal for accessing not only the natural products themselves but also for generating diverse analogs for further scientific investigation.

A key area of innovation lies in the stereocontrolled construction of the pyrrolizidine nucleus. This has been addressed through various modern synthetic strategies, including transition metal catalysis, organocatalysis, and biocatalysis. These methods offer powerful alternatives to traditional approaches that often rely on chiral pool starting materials and stoichiometric chiral auxiliaries.

Transition Metal-Catalyzed Cyclizations:

Palladium-catalyzed cascade cyclizations have emerged as a powerful tool for the rapid assembly of complex polycyclic scaffolds. rsc.org These reactions can facilitate the formation of multiple carbon-carbon and carbon-heteroatom bonds in a single synthetic operation, significantly improving synthetic efficiency. rsc.org For instance, palladium-catalyzed cycloisomerization of ene-ynamides has been explored for constructing both fused and spirocyclic ring systems, which are relevant to the core structures of various alkaloids. researchgate.net Understanding the kinetics and substrate scope of these reactions is crucial for designing selective cascade processes applicable to complex targets like clivorine. researchgate.netnih.gov

Ring-closing metathesis (RCM) catalyzed by ruthenium complexes is another cornerstone of modern alkaloid synthesis. nih.gov It has been widely applied to the formation of the five- and six-membered rings found in pyrrolizidine and related alkaloid structures. researchgate.net Innovations in catalyst design have led to more robust and functional-group-tolerant ruthenium catalysts, broadening the applicability of RCM in complex molecule synthesis. uwindsor.ca

Organocatalytic and Enantioselective Approaches:

Asymmetric organocatalysis has provided a paradigm shift in the enantioselective synthesis of chiral building blocks for alkaloids. rsc.org For example, enantioselectively catalyzed 1,3-dipolar cycloadditions of azomethine ylides are a highly effective method for preparing enantioenriched pyrrolidines, the core of the PA skeleton. researchgate.net This strategy allows for the construction of the bicyclic system with excellent control over stereochemistry. researchgate.net

The table below summarizes selected innovative catalytic approaches to pyrrolizidine and related alkaloid cores, highlighting the catalyst, reaction type, and achieved stereoselectivity.

Table 1: Innovations in Catalytic Synthesis of Pyrrolizidine Scaffolds

| Catalyst/Method | Reaction Type | Key Feature | Reported Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Silver-DTBM-segphos | 1,3-Dipolar Cycloaddition | Asymmetric synthesis of pyrrolizidines | Good to high | Excellent | researchgate.net |

| Pd(OAc)₂/bbeda | Cycloisomerization Cascade | Sequential fused- and spiro-ring formation | 70% (for model system) | N/A | nih.gov |

| Ruthenium-based (e.g., Grubbs catalysts) | Ring-Closing Metathesis (RCM) | Formation of bicyclic lactones | Yields vary with ring size | N/A | uwindsor.ca |

| Engineered Imine Reductase (IRED) | Biocatalytic Desymmetrization | Atroposelective synthesis of biaryl amines | Up to 99% | Up to 99% | nih.gov |

| Rhodium-catalyzed | C-H Amination | Direct C-H to C-N bond formation | Varies | N/A | sigmaaldrich.com |

Biocatalysis and C-H Functionalization:

Biocatalysis offers a green and highly selective alternative for synthesizing chiral intermediates. mdpi.com Enzymes can perform complex transformations, such as desymmetrization of prochiral molecules, with exceptional levels of enantioselectivity, providing access to valuable chiral building blocks for alkaloid synthesis. nih.govmdpi.com For example, engineered imine reductases have been used for the efficient desymmetrization of biaryls, a strategy that can be conceptually applied to create chiral precursors for complex alkaloids. nih.gov

Direct C-H functionalization is a rapidly advancing field that promises to revolutionize synthetic logic by treating ubiquitous C-H bonds as reactive handles. nih.govrsc.orgrsc.org This approach can significantly shorten synthetic sequences by avoiding the need for pre-functionalized substrates. nih.govmanchester.ac.uk In the context of pyrrolizidine alkaloids, late-stage C-H oxidation, catalyzed by enzymes or synthetic reagents, could provide a powerful method for introducing hydroxyl groups at specific positions on the necine core, a key feature of clivorine and other related PAs. nih.govrsc.org

The table below provides examples of research findings in these innovative areas.

Table 2: Detailed Research Findings in Modern Pyrrolizidine Synthesis Methodologies

| Research Area | Specific Method | Substrate/Target | Key Findings | Reference |

|---|---|---|---|---|

| Biocatalysis | Lipase-catalyzed desymmetrization | Prochiral diacetates | Provides access to chiral monoacetates with >95% ee, serving as versatile synthons. | mdpi.com |

| C-H Functionalization | Enzymatic Hydroxylation | Advanced synthetic intermediates | Enzymes can perform site-selective hydroxylation on complex molecules, offering a strategy for late-stage functionalization. | nih.gov |

| Palladium Catalysis | Cascade Cyclization/C-O Bond Formation | Terpene synthesis (model for complex systems) | Development of a novel cascade to form C-O bonds, applicable to natural product synthesis with moderate to high yields. | uchicago.edu |

| Organocatalysis | Formal aza [3+3] Cycloaddition | Piperidine synthesis | High yield and excellent enantiomeric excess (with 0.5 mol% catalyst loading) for constructing N-heterocycles. | rsc.org |

These innovative methodologies are continuously evolving, offering increasingly powerful and sophisticated tools for the synthesis of clivorine and other structurally complex pyrrolizidine alkaloids. The integration of catalysis, biocatalysis, and novel reaction concepts is paving the way for more efficient, selective, and sustainable synthetic routes to this important class of natural products.

Biosynthetic Pathways and Enzymatic Elucidation

Proposed Biosynthetic Route to the Otonecine (B3428663) Necine Base

The necine base core structure of pyrrolizidine (B1209537) alkaloids is derived from homospermidine. wikipedia.orgoup.comrsc.orguni-kiel.decdnsciencepub.com Homospermidine is formed from the polyamines putrescine and spermidine (B129725). nih.govwikipedia.orgcdnsciencepub.comcdnsciencepub.com While most necine bases are bicyclic structures like retronecine (B1221780) or heliotridine (B129409), the otonecine type is structurally distinct, featuring a monocyclic base with a carbonyl group at C-8 and a methylated nitrogen atom. encyclopedia.pubmdpi.com

The generally accepted pathway for necine base biosynthesis begins with the formation of homospermidine catalyzed by homospermidine synthase (HSS). nih.govwikipedia.orgoup.comrsc.orguni-kiel.decdnsciencepub.comcdnsciencepub.compnas.orguni-kiel.denih.gov Homospermidine is then oxidized, likely by copper-dependent diamine oxidases, leading to 4,4'-iminodibutanal. nih.govwikipedia.org This dialdehyde (B1249045) undergoes cyclization, which is believed to be an enzyme-catalyzed process rather than spontaneous due to the observed stereochemical specificity of necine bases in plants. nih.gov The cyclization leads to pyrrolizidine-1-carbaldehyde, which is subsequently reduced, likely by an alcohol dehydrogenase, to 1-hydroxymethylpyrrolizidine. nih.govwikipedia.org Further modifications, including desaturation and hydroxylation by as-yet unknown enzymes, lead to the formation of necine bases like retronecine. nih.gov

The biosynthesis of the otonecine necine base specifically is thought to involve modifications of a pre-existing necine base structure, possibly retronecine. One proposed route suggests that otonecine can be formed from retronecine, potentially involving hydroxylation at C-8 and methylation of the nitrogen atom, which would facilitate the cleavage of the bicyclic ring system. core.ac.uk However, the precise enzymatic steps leading specifically to the otonecine structure from a bicyclic precursor are not as well-defined as the initial steps of necine base formation.

Enzymology of Key Biosynthetic Steps

Identification and Characterization of Enzymes Involved in Core Structure Formation

The most characterized enzyme in PA biosynthesis is homospermidine synthase (HSS). nih.govontosight.aioup.comuni-kiel.decdnsciencepub.comcdnsciencepub.compnas.orguni-kiel.denih.govresearchgate.netnih.gov HSS catalyzes the first committed step, the NAD+-dependent formation of homospermidine from putrescine and spermidine. uni-kiel.decdnsciencepub.comcdnsciencepub.com Studies have shown that plant HSS is highly specific for putrescine and spermidine as substrates. cdnsciencepub.comcdnsciencepub.com

Other enzymes implicated in necine base biosynthesis include copper-dependent diamine oxidases, which are thought to oxidize homospermidine, and alcohol dehydrogenases, likely involved in the reduction of pyrrolizidine-1-carbaldehyde. nih.govwikipedia.org Cytochrome P450 enzymes have also been identified as playing a role in hydroxylation and oxidation reactions within the PA biosynthetic pathway. ontosight.ai

Mechanistic Studies of Enzymatic Catalysis in Alkaloid Biosynthesis

Mechanistic studies of HSS have shown that the NAD+ cofactor likely functions as a hydride acceptor in the initial part of the reaction and subsequently as a hydride donor. cdnsciencepub.com Experiments using chirally deuterated putrescines have provided insights into the stereochemistry of the reaction catalyzed by HSS. cdnsciencepub.comcdnsciencepub.com

While the Mannich-type cyclization step in necine base formation could potentially occur spontaneously, the observed stereochemical purity of necine bases in plants strongly suggests an enzymatic mechanism that immediately follows oxidative deamination and supports stereospecific cyclization. nih.gov However, the specific enzyme responsible for this cyclization and its detailed catalytic mechanism have not been fully characterized.

Genetic and Molecular Regulation of Biosynthesis

The biosynthesis of pyrrolizidine alkaloids is subject to genetic and molecular regulation, influenced by factors such as plant development, tissue type, and environmental conditions. nih.govontosight.airesearchgate.net

Gene Expression Profiling of Biosynthetic Enzymes

Gene expression studies have focused on the HSS gene, as it encodes the first pathway-specific enzyme. The expression of HSS is often regulated differently during plant development and can be restricted to specific tissues, such as young roots in Eupatorium cannabium. nih.govresearchgate.net In some plants, like comfrey (B1233415) (Symphytum officinale), a second site of HSS expression can be activated in inflorescences, leading to increased PA levels in reproductive structures. oup.com This highlights the diverse spatiotemporal regulation of HSS expression across different PA-producing species. oup.com

Comparative Analysis of Pyrrolizidine Alkaloid Biosynthetic Gene Clusters

While significant progress has been made in understanding the initial steps of PA biosynthesis, the identification and characterization of entire biosynthetic gene clusters (BGCs) for plant PAs are still ongoing. Research in this area is crucial for a comprehensive understanding of the genetic control and evolution of PA biosynthesis.

Comparative analyses of HSS genes from different plant lineages have revealed that the HSS gene evolved independently multiple times from deoxyhypusine (B1670255) synthase (DHS), an enzyme involved in primary metabolism, through gene duplication events. oup.comuni-kiel.depnas.orgnih.govnih.gov This convergent evolution of HSS in distantly related plant families that produce PAs is a notable feature of PA biosynthesis. oup.comuni-kiel.denih.govnih.gov

Studies in bacteria have also identified BGCs responsible for the production of bacterial alkaloids with a pyrrolizidine core, which involve different enzymatic machinery, such as nonribosomal peptide synthetases and Baeyer-Villiger monooxygenases. tum.denih.govacs.org While distinct from plant PA biosynthesis, the study of these bacterial BGCs provides comparative insights into the genetic basis of pyrrolizidine ring formation.

Further research is needed to fully identify and characterize the complete set of genes involved in the biosynthesis of the otonecine necine base and the specific necic acids esterified to it in Clivorine (B1239113), as well as their organization within gene clusters and their regulatory mechanisms.

Metabolism and Biotransformation Studies

In Vitro Metabolic Pathways Analysis in Hepatic Systems

In vitro investigations using liver microsomes from various species, including rats and humans, have revealed the key metabolic transformations of clivorine (B1239113). The liver is recognized as the primary organ for the metabolism of pyrrolizidine (B1209537) alkaloids like clivorine. nih.govncl.edu.tw

Phase I Metabolic Transformations of Clivorine

Phase I metabolism of clivorine involves reactions that introduce or expose functional groups on the molecule, increasing its polarity and preparing it for subsequent phase II reactions or excretion. firsthope.co.inslideshare.net The principal phase I pathways for otonecine-type PAs, including clivorine, involve hydrolysis and oxidative metabolism. nih.govlawdata.com.tw

Oxidative N-Demethylation and Pyrrolic Ester Formation

A significant metabolic activation pathway for clivorine is the formation of a reactive pyrrolic ester. nih.govresearchgate.netresearchgate.netnih.govchemfaces.comnih.govnih.govacs.orgacs.org This process involves oxidative N-demethylation of the necine base, followed by ring closure and dehydration. nih.govncl.edu.twlawdata.com.twchemfaces.com The resulting pyrrolic ester, often referred to as dehydroclivorine, is an unstable intermediate. researchgate.netnih.govnih.govacs.org This reactive metabolite can then undergo further reactions, including hydrolysis, conjugation with glutathione (B108866) (GSH), or covalent binding to hepatic tissue macromolecules such as proteins and DNA. nih.govresearchgate.netnih.govchemfaces.com The formation of these tissue-bound pyrroles is considered a key event leading to hepatotoxicity. researchgate.netresearchgate.netnih.govnih.govnih.govacs.org

Studies in rat liver microsomes have identified dehydroretronecine (B1196577) (DHR) as a metabolite generated from the hydrolysis of the unstable pyrrolic ester. researchgate.netnih.govnih.gov Additionally, glutathione conjugates, specifically 7-glutathionyldehydroretronecine (7-GSH-DHR) and 7,9-diglutathionyldehydroretronecine (7,9-diGSH-DHR), have been identified, formed by the reaction of the pyrrolic ester with GSH. researchgate.netnih.gov Clivoric acid has also been detected as a metabolite, produced from further conversions of the unstable pyrrolic ester. researchgate.netnih.govnih.gov

Hydrolytic Cleavage Pathways

In addition to oxidative metabolism, hydrolytic cleavage also plays a role in clivorine biotransformation. lawdata.com.twresearchgate.netnih.govresearchgate.netnih.govbiosynth.com Hydrolysis of the ester functional groups can lead to the formation of necine bases and acidic metabolites. lawdata.com.tw In female rat liver microsomes, a direct hydrolysis pathway has been observed, leading to the formation of deacetylclivorine, a novel and gender-specific metabolite. researchgate.netnih.gov This hydrolysis pathway was found to be predominant in female rats compared to the metabolic activation pathway. nih.gov In guinea pig liver microsomes, a direct hydrolysis of clivorine to form clivopic acid has been identified as a predominant detoxification pathway. researchgate.netnih.gov

Enzymatic Catalysis and Cytochrome P450 Subfamily Involvement (e.g., CYP3A)

Cytochrome P450 (CYP) enzymes are primarily responsible for the oxidative metabolism of clivorine, including the formation of the reactive pyrrolic ester. nih.govresearchgate.netnih.govresearchgate.netresearchgate.netmagtechjournal.complos.orgfrontiersin.org Studies using selective CYP inhibitors and recombinant human CYP enzymes have indicated that CYP3A is a major subfamily involved in the metabolic activation of clivorine. researchgate.netnih.govresearchgate.netresearchgate.netmagtechjournal.complos.orgfrontiersin.org

In rat liver microsomes, CYP3A1 and CYP3A2 have been identified as the primary CYP isoforms involved in the formation of hepatotoxic pyrrolic metabolites. researchgate.netnih.govresearchgate.net The metabolic activation rate in female rats was found to be significantly lower than in male rats, possibly due to lower expression levels of CYP3A1/2 in females. nih.govresearchgate.netnih.gov

Research using human liver microsomes and cDNA-expressed human CYPs demonstrated that CYP3A4 is capable of catalyzing clivorine metabolism and the formation of pyrrolic metabolites, while other isoforms like CYP1A2, CYP2C9, CYP2D6, and CYP2E1 did not show significant involvement. researchgate.netmagtechjournal.com Chemical inhibition studies using ketoconazole, a CYP3A inhibitor, strongly inhibited the metabolism of clivorine and the formation of pyrrolic metabolites in human liver microsomes. researchgate.net

Role of Flavin-Containing Monooxygenases (FMOs)

Flavin-containing monooxygenases (FMOs) can also be involved in the metabolism of xenobiotics, including some pyrrolizidine alkaloids. acs.orgplos.orgnih.govsemanticscholar.org In studies involving female rat liver microsomes, a selective FMO inhibitor, methimazole, was shown to inhibit the formation of one of the non-pyrrolic metabolites (M2), suggesting the involvement of FMOs in its formation. researchgate.net FMO5 has been implicated in the metabolism of clivorine, with its expression levels being affected by clivorine exposure in mice. plos.orgnih.govsemanticscholar.org

Contribution of Carboxylesterases to Biotransformation

Carboxylesterases are enzymes known to catalyze the hydrolysis of ester bonds. firsthope.co.in The hydrolytic cleavage pathways observed in clivorine metabolism, such as the formation of deacetylclivorine and clivopic acid, suggest the involvement of esterases or hydrolases. researchgate.netnih.govresearchgate.netnih.gov In female rat liver microsomes, the formation of deacetylclivorine was determined to be mediated by a microsomal hydrolase. nih.gov This NADPH-independent formation of deacetylclivorine further supports the role of hydrolases in clivorine biotransformation. researchgate.net

Metabolites Identified in In Vitro Hepatic Systems

Based on in vitro studies, several metabolites of clivorine have been identified. The formation of these metabolites is dependent on the enzymatic pathways discussed.

| Metabolite Name | Description | Formation Pathway |

| Pyrrolic Ester (Dehydroclivorine) | Unstable, reactive intermediate | Oxidative N-Demethylation (CYP-mediated) |

| Dehydroretronecine (DHR) | Hydrolysis product of pyrrolic ester | Hydrolytic Cleavage |

| 7-Glutathionyldehydroretronecine (7-GSH-DHR) | Glutathione conjugate of pyrrolic ester | Conjugation with GSH |

| 7,9-Diglutathionyldehydroretronecine (7,9-diGSH-DHR) | Diglutathione conjugate of pyrrolic ester | Conjugation with GSH |

| Clivoric Acid | Product of further conversions of pyrrolic ester | Further Metabolism of Pyrrolic Ester |

| Deacetylclivorine | Novel, female-rat specific metabolite | Direct Hydrolysis (Microsomal Hydrolase-mediated) |

| Clivopic Acid | Predominant detoxification product (Guinea pig) | Direct Hydrolysis |

| M1 (Non-pyrrolic) | Non-pyrrolic metabolite (Female rat) | Hydrolase-mediated (NADPH-independent) |

| M2 (Non-pyrrolic) | Non-pyrrolic metabolite (Female rat) | FMO-mediated |

Investigation of Inter-species and Intra-species Metabolic Variability

Metabolic variability in clivorine biotransformation has been observed both between different species (inter-species) and within the same species (intra-species), including gender-related differences. These variations contribute to the differential susceptibility to clivorine-induced toxicity. food.gov.uk

Comparative Metabolic Profiling Across Different Biological Systems

Studies comparing clivorine metabolism across species, such as rats and guinea pigs, have revealed notable differences in metabolic pathways. In male rats, the primary metabolic pathway identified is the activation of clivorine to form a reactive pyrrolic ester. nih.gov This reactive intermediate is the precursor to toxic tissue-bound pyrroles and other metabolites like dehydroretronecine (DHR), 7-glutathionyldehydroretronecine (7-GSH-DHR), 7,9-diglutathionyldehydroretronecine (7,9-diGSH-DHR), and clivoric acid. nih.govnih.gov

In contrast, guinea pigs (both sexes) exhibit the same metabolic activation pathway but as a minor biotransformation. nih.gov A predominant detoxification pathway in guinea pigs involves the direct hydrolysis of clivorine, leading to the formation of clivopic acid. nih.gov Furthermore, the formation rates of toxic tissue-bound pyrroles are significantly slower in guinea pigs compared to male rats, while the formation rates of the less toxic DHR are higher. nih.gov These species-specific metabolic profiles suggest that higher rates of detoxification hydrolysis and lower rates of toxic pyrrole (B145914) formation contribute to the reduced susceptibility of guinea pigs to clivorine intoxication. nih.gov

The metabolic activation to the reactive pyrrolic ester in both rats and guinea pigs is mediated by the CYP3A subfamily of enzymes. nih.gov In guinea pigs, carboxylesterases may be responsible for the detoxification hydrolysis. nih.gov

Mechanistic Basis of Gender-Related Metabolic Differences

Significant gender differences in clivorine metabolism have been observed in Sprague-Dawley rats, correlating with differential susceptibility to clivorine intoxication. nih.govresearchgate.netnih.gov Female rats are reported to be less susceptible than male rats. nih.govresearchgate.net

In male rats, the metabolic activation by liver microsomes to form the reactive pyrrolic ester is the primary direct metabolic pathway of clivorine, leading to the formation of toxic tissue-bound pyrroles and subsequent hepatotoxicity. researchgate.netnih.gov This activation is significantly influenced by the constitutively expressed cytochrome P450 3A1 and 3A2 isozymes. researchgate.netnih.govacs.org

In female rats, a less significant metabolic activation is observed. researchgate.netnih.gov Instead, the formation of two novel non-pyrrolic metabolites is determined to be the predominant biotransformation pathway. researchgate.netnih.govresearchgate.net The metabolic activation in female rats is significantly lower compared to male rats, potentially due to lower levels of CYP3A1/2 expressed in females. nih.gov A female rat-specific metabolite, deacetylclivorine, is formed via a direct hydrolysis pathway, which is the predominant pathway in female rat liver microsomes and is mediated by microsomal hydrolase A. nih.govresearchgate.net This hydrolysis pathway competes with the metabolic activation pathway. nih.gov

The lower susceptibility of female Sprague-Dawley rats to clivorine intoxication is suggested to be a result of the significantly higher extent of this direct hydrolysis detoxification pathway and a lower degree of metabolic activation. nih.gov

Here is a table summarizing some of the key metabolic differences observed between male and female Sprague-Dawley rats:

| Metabolic Pathway | Male Sprague-Dawley Rat | Female Sprague-Dawley Rat | Key Enzymes Involved (Rat) |

| Metabolic Activation (Pyrrolic Ester Formation) | Predominant researchgate.netnih.gov | Minor researchgate.netnih.govresearchgate.net | CYP3A1/2 nih.govresearchgate.netnih.govacs.org |

| Direct Hydrolysis | Not predominant | Predominant nih.govresearchgate.net | Microsomal Hydrolase A nih.gov |

| Formation of Deacetylclivorine | Not observed | Observed nih.govresearchgate.net | Microsomal Hydrolase A nih.gov |

| Formation of Toxic Tissue-Bound Pyrroles | Higher acs.org | Significantly Lower acs.org | - |

Formation and Chemical Reactivity of Biotransformation Products

The biotransformation of clivorine leads to the formation of several products, including unstable pyrrolic esters, which are highly reactive and can subsequently form covalent adducts with cellular macromolecules or undergo detoxification through conjugation. nih.govresearchgate.net

Characterization of Unstable Pyrrolic Ester Metabolites

The initial and key step in the metabolic activation of clivorine is the formation of an unstable pyrrolic ester. nih.govresearchgate.net This reactive intermediate is central to the hepatotoxicity induced by otonecine-type PAs. nih.govresearchgate.net The unstable pyrrolic ester can undergo further conversions, including hydrolysis, glutathione conjugations, or covalent binding with hepatic tissues. nih.govresearchgate.net Dehydroretronecine (DHR) is generated from the hydrolysis of this unstable pyrrolic ester. nih.govresearchgate.net Clivoric acid is also produced from further conversions of the unstable pyrrolic ester. nih.govresearchgate.net

Formation of Covalent Adducts with Cellular Macromolecules

The reactive pyrrolic ester metabolites of clivorine are electrophilic and can rapidly form covalent adducts with nucleophilic sites on cellular macromolecules such as proteins and DNA. nih.govresearchgate.netresearchgate.netpsu.edu This covalent binding is considered a key mechanism contributing to cytotoxicity and genotoxicity. researchgate.netresearchgate.net Tissue-bound pyrroles have been detected after microsomal incubation of clivorine, providing evidence of covalent binding with hepatic tissues. nih.govresearchgate.net The formation of DHP-derived DNA adducts from clivorine metabolism has been reported and is suggested to be responsible, at least in part, for clivorine-induced liver tumorigenicity and other genotoxicities. acs.org

Glutathione Conjugation and Other Detoxification Metabolites

Glutathione (GSH) conjugation is a significant detoxification pathway for reactive pyrrolic metabolites of clivorine. nih.govresearchgate.netresearchgate.netpsu.edu The unstable pyrrolic ester can react with GSH to form pyrrole-GSH conjugates. nih.govresearchgate.netresearchgate.net Identified glutathione conjugates of clivorine include 7-glutathionyldehydroretronecine (7-GSH-DHR) and 7,9-diglutathionyldehydroretronecine (7,9-diGSH-DHR). nih.govresearchgate.net These conjugates are more water-soluble and can be excreted via urinary and biliary pathways. researchgate.netresearchgate.net The formation of GSH conjugates is regarded as a detoxification process that reduces the reactivity of the electrophilic metabolites with important cellular macromolecules. researchgate.netresearchgate.netpsu.eduddtjournal.com

Here is a table listing some of the key metabolites of Clivorine:

| Metabolite Name | Type of Metabolite | Formation Pathway | Significance |

| Unstable Pyrrolic Ester | Reactive Intermediate | Metabolic Activation (CYP-mediated) nih.govresearchgate.net | Precursor to toxic effects and other metabolites nih.govresearchgate.net |

| Dehydroretronecine (DHR) | Pyrrolic Alcohol | Hydrolysis of Unstable Pyrrolic Ester nih.govresearchgate.net | Less toxic than pyrrolic ester nih.gov |

| 7-Glutathionyldehydroretronecine (7-GSH-DHR) | Glutathione Conjugate | Conjugation of Unstable Pyrrolic Ester with GSH nih.govresearchgate.net | Detoxification product researchgate.netresearchgate.net |

| 7,9-Diglutathionyldehydroretronecine (7,9-diGSH-DHR) | Glutathione Conjugate | Conjugation of Unstable Pyrrolic Ester with GSH nih.govresearchgate.net | Detoxification product researchgate.netresearchgate.net |

| Clivoric Acid | Acid Metabolite | Further conversions of Unstable Pyrrolic Ester nih.govresearchgate.net | Identified metabolite nih.govresearchgate.net |

| Deacetylclivorine | Non-Pyrrolic Metabolite | Direct Hydrolysis of Clivorine nih.govresearchgate.net | Female rat-specific detoxification product nih.govresearchgate.net |

| Tissue-Bound Pyrroles | Covalent Adducts | Covalent binding of Reactive Pyrrolic Ester nih.govresearchgate.net | Indicative of toxicity nih.govresearchgate.net |

Molecular and Cellular Interaction Mechanisms in in Vitro Systems

Investigation of Cellular Homeostasis Modulation

Clivorine (B1239113) has been shown to modulate cellular homeostasis, particularly by triggering cell death processes such as apoptosis and autophagy in various cell lines, including human hepatoma Huh-7.5 cells and human normal liver L-02 cells plos.orgnih.gov.

Molecular Mechanisms Underlying Apoptotic Pathway Induction

Apoptosis, a form of programmed cell death, is a key mechanism by which clivorine exerts its cytotoxic effects in vitro plos.orgnih.govuniklinik-freiburg.de. Studies have elucidated specific molecular events involved in clivorine-induced apoptosis, primarily centering on the mitochondrial pathway nih.govnih.gov.

A significant finding regarding clivorine-induced apoptosis is its impact on the anti-apoptotic protein Bcl-xL. Research indicates that clivorine treatment leads to a decrease in the levels of Bcl-xL protein nih.govnih.gov. This reduction in Bcl-xL is associated with the engagement of the mitochondrial apoptotic pathway nih.govnih.gov. The mitochondrial pathway of apoptosis is typically regulated by the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, including Bcl-xL uniklinik-freiburg.denih.govmdpi.com. Anti-apoptotic proteins like Bcl-xL are known to inhibit the release of mitochondrial components crucial for apoptosis initiation nih.gov. Clivorine-induced degradation of Bcl-xL facilitates the release of cytochrome c from the mitochondria into the cytosol nih.govnih.gov. The degradation of Bcl-xL protein induced by clivorine has been suggested to involve polyubiquitination, as detected in the presence of a proteasome inhibitor nih.gov.

Data from studies investigating the effect of clivorine on Bcl-xL levels in L-02 cells demonstrated a concentration- and time-dependent decrease in Bcl-xL protein nih.gov. For instance, treatment with 100 µM clivorine for 40 hours showed detectable polyubiquitination of Bcl-xL in the presence of MG132, a proteasome inhibitor nih.gov. Pretreatment with MG132 or calpain inhibitor I significantly enhanced the clivorine-induced decrease in Bcl-xL levels nih.gov.

The mitochondrial release of cytochrome c, triggered by events including Bcl-xL degradation, leads to the formation of the apoptosome complex, which in turn activates initiator caspases, particularly caspase-9 nih.govmdpi.com. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which are responsible for dismantling cellular components and executing the apoptotic program uniklinik-freiburg.demdpi.comwikipedia.org.

Clivorine has been shown to induce the activation of both caspase-3 and caspase-9 in liver cells nih.govnih.gov. Evidence for caspase activation includes the detection of cleaved caspase-3 and caspase-9 nih.govnih.govresearchgate.net. Inhibition of these caspases has been shown to significantly reduce clivorine-induced apoptosis and improve cell viability nih.gov.

Data illustrating clivorine's effect on caspase activation includes observations of increased caspase-3 and caspase-9 activity in a concentration- and time-dependent manner in L-02 cells nih.gov. Western blot analysis has confirmed that clivorine decreases the expression of pro-caspase-3 and increases the expression of cleaved caspase-3, indicating activation researchgate.net.

Here is a table summarizing representative data on clivorine's effect on Bcl-xL and caspase activation:

| Compound | Cell Line | Concentration | Time | Effect on Bcl-xL | Effect on Caspase-3 | Effect on Caspase-9 | Source |

| Clivorine | L-02 cells | 1-100 µM | 8-48 h | Decreased | Activated | Activated | nih.gov |

| Clivorine | L-02 cells | 10 µM | Not specified | Decreased | Activated | Not specified | nih.gov |

| Clivorine | Huh-7.5 cells | Not specified | Not specified | Not specified | Activated | Activated | plos.org |

| Clivorine | Mice liver | 210 mg/kg | Not specified | Not specified | Increased cleavage | Not specified | researchgate.net |

Note: The data in this table are illustrative and compiled from different experimental conditions and may not represent direct comparisons.

Regulation of Autophagic Response Mechanisms (e.g., LC3 modulation)

In addition to apoptosis, clivorine has also been shown to modulate autophagic response mechanisms in vitro plos.org. Autophagy is a cellular process involving the degradation and recycling of damaged organelles and proteins, which can play a protective role against cellular stress or contribute to cell death depending on the context plos.orgbrieflands.comnih.gov.

Clivorine treatment has been observed to promote autophagy in Huh-7.5 cells plos.org. This promotion is evidenced by the accumulation of autophagosomes and the modulation of LC3 (Microtubule-associated protein 1 light chain 3), a key protein involved in autophagosome formation plos.orgbrieflands.comnih.govwikipedia.org. Specifically, clivorine treatment led to an enhancement of LC3B expression and an increased conversion of LC3B-I to LC3B-II, a marker of autophagosome membrane incorporation plos.org. This effect on LC3 was observed at concentrations close to the IC0 value of clivorine plos.org. Clivorine was found to enhance the mRNA expression of LC3 in Huh-7.5 cells, being more effective than some other pyrrolizidine (B1209537) alkaloids at lower concentrations plos.orgsemanticscholar.org.

Research suggests that at lower concentrations, autophagy induced by clivorine may play a protective role against clivorine-induced apoptosis plos.org. Suppression or enhancement of autophagy resulted in a remarkable enhancement or suppression of clivorine-induced apoptosis, respectively, at concentrations close to the IC10 for clivorine plos.orgresearchgate.net.

Induction of Oxidative Stress and Associated Cellular Responses

Clivorine has been reported to induce oxidative stress in human normal liver L-02 cells researchgate.net. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell's antioxidant defense system to neutralize them mdpi.comfrontiersin.org.

Mechanisms of Reactive Oxygen Species Generation

While the detailed mechanisms of clivorine-induced ROS generation are not exhaustively described in the provided sources, the induction of oxidative stress by clivorine implies the generation of ROS researchgate.net. ROS can be generated through various endogenous sources, including mitochondria, NADPH oxidases, and other enzymatic activities mdpi.comfrontiersin.orgnih.gov. Given that clivorine engages the mitochondrial apoptotic pathway nih.govnih.gov, it is plausible that mitochondrial dysfunction contributes to ROS generation, as mitochondria are a major source of intracellular ROS mdpi.comfrontiersin.orgnih.gov.

Studies have shown that clivorine-induced oxidative injury in L-02 cells is associated with changes in cellular antioxidant capacity and the activity of enzymes like glutathione-S-transferase (GST) and glutathione (B108866) reductase (GR) researchgate.net. Clivorine treatment increased cellular total antioxidant capacity and GST activity while decreasing GR activity researchgate.net. The protective effects of antioxidants against clivorine-induced cytotoxicity further support the role of oxidative stress in its cellular impact researchgate.net.

Here is a table summarizing representative data on clivorine's effect on oxidative stress markers:

| Compound | Cell Line | Concentration | Time | Effect on Total Antioxidant Capacity | Effect on GST Activity | Effect on GR Activity | Source |

| Clivorine | L-02 cells | Various | 48 h | Increased | Increased | Decreased | researchgate.net |

Note: The data in this table are illustrative and compiled from different experimental conditions.

Modulation of Endogenous Antioxidant Defense Systems (e.g., Fmo5, Hmox2, Sod1)

Clivorine has been shown to influence the expression of genes involved in the endogenous antioxidant defense system in in vitro and in vivo models. Studies have indicated that Clivorine can decrease the mRNA expression of Sod1, Hmox2, and Fmo5. nih.gov These genes encode crucial proteins or antioxidant enzymes that play a role in regulating cellular redox homeostasis. nih.gov

For instance, Flavin-containing monooxygenase 5 (Fmo5) is involved in the metabolism of various compounds. uniprot.org Heme oxygenase 2 (Hmox2) is an enzyme that catalyzes the degradation of heme. deciphergenomics.org Superoxide (B77818) dismutase 1 (Sod1) is a key enzyme responsible for dismutating superoxide radicals into oxygen and hydrogen peroxide, thus protecting cells from oxidative damage. accscience.com The observed decrease in the expression of these genes suggests a potential disruption of the cellular antioxidant capacity by Clivorine.

| Gene | Protein Product | Role in Antioxidant Defense | Clivorine Effect (mRNA Expression) |

| Fmo5 | Flavin-containing monooxygenase 5 | Metabolism of various compounds, potentially involved in detoxification. nih.govuniprot.org | Decreased nih.gov |

| Hmox2 | Heme oxygenase 2 | Catalyzes heme degradation, producing antioxidants like biliverdin. deciphergenomics.org | Decreased nih.gov |

| Sod1 | Superoxide dismutase 1 | Converts superoxide radicals to hydrogen peroxide and oxygen. accscience.com | Decreased nih.gov |

Analysis of Molecular Targets and Binding Dynamics

Investigating the molecular targets and binding dynamics of Clivorine is crucial for understanding its cellular effects. This involves studying how Clivorine interacts with specific proteins and the subsequent impact on intracellular signaling pathways.

Ligand-Protein Interaction Studies

Ligand-protein interaction studies, often employing techniques like molecular docking and molecular dynamics simulations, are used to predict and analyze the binding of small molecules like Clivorine to target proteins. researchgate.netnih.govnih.gov These in silico methods can provide insights into the potential binding sites and affinities. researchgate.netresearchgate.net While general methods for studying protein-ligand interactions in vitro exist, specific detailed studies on Clivorine's direct binding interactions with the proteins mentioned in the outline (Fmo5, Hmox2, Sod1, TrkA, Akt) were not prominently found in the search results. nih.govthermofisher.commysot.org.my However, computational studies have been utilized to assess the binding affinities of various compounds, including some alkaloids, to proteins like SOD1. accscience.comresearchgate.net

Perturbation of Specific Intracellular Signaling Pathways (e.g., TrkA/Akt)

Research has explored the effects of Clivorine on intracellular signaling pathways, particularly the TrkA/Akt pathway, in in vitro models such as PC12 cells. researchgate.net The TrkA receptor is a high-affinity receptor for Nerve Growth Factor (NGF) and plays a critical role in neuronal differentiation, survival, and growth, often signaling through pathways including PI3K/Akt and Ras/MAPK. frontiersin.orgresearchgate.net

Studies have shown that Clivorine can reduce the levels of mRNA encoding for neuronal differentiation markers, including TrkA (NGF receptor). researchgate.net Furthermore, Clivorine has been observed to decrease the NGF-induced phosphorylation of TrkA and protein kinase B (Akt) in cultured PC12 cells. researchgate.net This suggests that Clivorine may exert some of its effects by down-regulating the NGF/TrkA/Akt signaling pathway. researchgate.nettandfonline.com The Akt pathway is a key downstream effector of TrkA signaling, involved in promoting cell survival and growth. researchgate.net Perturbation of this pathway by Clivorine could therefore impact these cellular processes.

A summary of Clivorine's observed effects on the TrkA/Akt signaling pathway in in vitro systems is presented below:

| Pathway Component | Observed Effect of Clivorine (In Vitro) | Downstream Impact (Inferred) |

| TrkA (mRNA) | Decreased expression researchgate.net | Reduced potential for TrkA receptor presence |

| TrkA (Phosphorylation) | Decreased NGF-induced phosphorylation researchgate.net | Reduced TrkA activation and downstream signaling frontiersin.orgresearchgate.net |

| Akt (Phosphorylation) | Decreased NGF-induced phosphorylation researchgate.net | Reduced Akt activation, potentially impacting cell survival and growth researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy provides detailed information about the magnetic environment of atomic nuclei within a molecule, most commonly ¹H and ¹³C. By analyzing the chemical shifts, splitting patterns, and integration of signals in NMR spectra, chemists can deduce the types of atoms present, their connectivity, and their spatial relationships. funaab.edu.ngnptel.ac.inorganicchemistrydata.org

One-Dimensional (1D) NMR Analyses (e.g., ¹H, ¹³C)

One-dimensional NMR experiments, such as ¹H NMR and ¹³C NMR, are fundamental to structural elucidation. The ¹H NMR spectrum reveals the different types of protons in a molecule, their relative numbers (from integration), and their neighboring protons (from splitting patterns). nptel.ac.in The chemical shift of a proton signal is influenced by its electronic environment, providing clues about the functional groups present. nptel.ac.in

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. nptel.ac.inhmdb.ca Each distinct carbon atom typically gives rise to a separate signal. nptel.ac.in ¹³C NMR, often coupled with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), helps determine the number of protons attached to each carbon (e.g., CH₃, CH₂, CH, or quaternary carbon). mdpi.comemerypharma.com Analysis of ¹H and ¹³C NMR spectra for Clivorine (B1239113) would involve assigning specific signals to the various protons and carbons based on expected chemical shifts and coupling patterns within the known pyrrolizidine (B1209537) alkaloid framework and its substituents.

Two-Dimensional (2D) NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques provide correlations between different nuclei, offering crucial connectivity information that is often difficult or impossible to obtain from 1D spectra alone. princeton.eduepfl.ch These experiments are essential for unambiguously assigning signals and establishing the complete molecular structure. emerypharma.comepfl.ch

COSY (COrrelation SpectroscopY): This homonuclear ¹H-¹H correlation experiment shows correlations between protons that are coupled to each other through typically two or three bonds. princeton.eduepfl.chsdsu.edu COSY spectra help trace proton networks within the molecule, revealing adjacent protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear ¹H-¹³C correlation experiment shows correlations between protons and the carbons to which they are directly attached (one-bond connectivity). princeton.eduepfl.chsdsu.edu HSQC is invaluable for assigning carbon signals once the corresponding proton signals are known. emerypharma.comepfl.ch Edited HSQC can further distinguish between CH/CH₃ and CH₂ groups. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear ¹H-¹³C experiment reveals correlations between protons and carbons that are separated by two to four (or sometimes five) bonds. princeton.eduepfl.chsdsu.edu HMBC correlations are particularly useful for establishing connectivity through quaternary carbons and across heteroatoms, providing long-range coupling information critical for piecing together the molecular skeleton. emerypharma.comepfl.ch

NOESY (Nuclear Overhauser Effect SpectroscopY): This homonuclear ¹H-¹H experiment provides information about spatial proximity between protons, regardless of whether they are coupled through bonds. princeton.eduepfl.ch NOESY correlations arise from the Nuclear Overhauser Effect, which is dependent on the through-space distance between nuclei (typically within 5-7 Å). princeton.edu NOESY data is vital for determining the relative stereochemistry and conformation of a molecule. researchgate.net

Analysis of 2D NMR data for Clivorine would involve examining the cross-peaks in these spectra to build a comprehensive map of the through-bond and through-space connectivities, allowing for the complete assignment of all ¹H and ¹³C signals and confirmation of the proposed structure.

Conformational Analysis and Stereochemical Assignments

NMR spectroscopy, particularly through the analysis of coupling constants in 1D spectra and correlations in NOESY/ROESY experiments, provides insights into the preferred conformations and stereochemistry of a molecule. nptel.ac.inwiley.comtsukuba.ac.jp Coupling constants between vicinal protons can be related to the dihedral angle between them (Karplus relationship), providing conformational information. epfl.ch NOESY cross-peaks indicate which protons are close in space, helping to define the three-dimensional structure and assign relative stereochemistry at chiral centers. researchgate.net For a complex molecule like Clivorine with multiple rings and chiral centers, detailed analysis of NMR data is crucial for establishing its precise stereochemical configuration and understanding its conformational preferences in solution. chemistry-chemists.com

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to obtain information about its structure through fragmentation patterns. funaab.edu.ngnptel.ac.inebi.ac.uklongdom.org

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate measurements of the mass-to-charge ratio of ions, often to several decimal places. bioanalysis-zone.comnih.gov This high mass accuracy allows for the determination of the elemental composition of an ion by comparing the experimentally determined exact mass to theoretically calculated masses for various elemental formulas. bioanalysis-zone.comnih.gov For Clivorine, HRMS would be used to confirm its molecular formula (C₂₁H₂₇NO₇) by measuring the exact mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) and matching it to the calculated exact mass for this formula. nih.govscispace.com This is a critical step in confirming the identity and purity of the compound.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Patterns and Metabolite Identification

Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis, with fragmentation occurring between the stages. longdom.orgwikipedia.orgnationalmaglab.org In a typical MS/MS experiment, a precursor ion (the intact molecule or a selected ion derived from it) is selected in the first mass analyzer, fragmented (e.g., by collision-induced dissociation), and the resulting fragment ions are then analyzed in a second mass analyzer. longdom.orgwikipedia.orgnationalmaglab.orgunt.edu

The fragmentation pattern observed in MS/MS provides valuable structural information. longdom.orgnationalmaglab.org The way a molecule breaks apart under controlled conditions is characteristic of its structure and the types of bonds present. longdom.org By analyzing the masses of the fragment ions, researchers can deduce the substructures of the molecule and how they are connected. nationalmaglab.org

For Clivorine, MS/MS analysis would involve fragmenting the molecular ion or other significant ions and studying the resulting product ions. This would help confirm the presence of specific functional groups and linkages within the molecule. MS/MS is also a powerful tool for identifying metabolites of a compound by comparing their fragmentation patterns to that of the parent compound. researchgate.netresearchgate.net While the focus here is on the parent compound, understanding fragmentation is key to structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by analyzing the vibrations of its chemical bonds utdallas.eduspecac.com. When a sample is exposed to infrared radiation, specific frequencies are absorbed, corresponding to the vibrational modes of different functional groups utdallas.eduspecac.com. The resulting IR spectrum, which plots transmittance or absorbance against wavenumber (cm⁻¹), provides a unique "fingerprint" for the molecule utdallas.eduspecac.com.

For Clivorine, IR spectroscopy helps to confirm the presence of characteristic functional groups within its complex structure, which includes ester linkages, carbonyl groups, and potentially hydroxyl groups or unsaturation. A specific study on Clivorine noted a stretching band at 1603 cm⁻¹ in chloroform (B151607). This band was observed to be absent in the spectrum of its perchloric acid salt, suggesting it is associated with a functional group affected by protonation, likely involving unsaturation or a carbonyl group influenced by the nitrogen atom acs.org.

Typical IR absorption ranges for common functional groups are well-established and aid in the interpretation of Clivorine's spectrum msu.edulibretexts.org. For instance, carbonyl stretching frequencies (C=O) typically appear in the range of 1650-1800 cm⁻¹, while C-O stretching vibrations in esters and ethers are usually found between 1000 and 1300 cm⁻¹ msu.edu. The presence of N-H stretches, if any, would typically be observed in the 3200-3400 cm⁻¹ region specac.commsu.edu. Analysis of the specific absorption bands in the IR spectrum of Clivorine allows for the identification of these key functional components, contributing to the understanding of its molecular architecture.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to detect the presence of chromophores within a molecule, which are structural features that absorb light in the UV-Vis region (200-800 nm) itwreagents.comlibretexts.org. This absorption is a result of electronic transitions within the molecule, typically involving π electrons in conjugated systems or non-bonding (n) electrons libretexts.org.

For Clivorine, UV-Vis spectroscopy can provide information about the extent of unsaturation and the presence of conjugated π systems. The molecule's structure contains double bonds and carbonyl groups, which can act as chromophores. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones libretexts.org. The wavelength of maximum absorbance (λmax) and the intensity of the absorption bands are indicative of the nature and extent of the conjugated system egyankosh.ac.in.

While specific λmax values for Clivorine were not extensively detailed in the search results, the principle of UV-Vis analysis involves examining the spectrum for absorption bands. The presence of absorption in the UV region would indicate the presence of π→π* or n→π* electronic transitions, characteristic of unsaturated functional groups like alkenes and carbonyls egyankosh.ac.inlibretexts.org. The exact position and intensity of these bands provide clues about the electronic environment within the molecule and the degree of conjugation.

Integrated Spectroscopic Data Interpretation for Comprehensive Structural Assignment

Comprehensive structural assignment of a complex molecule like Clivorine relies on the integrated interpretation of data obtained from multiple spectroscopic techniques egyankosh.ac.in. While IR spectroscopy provides insights into the functional groups present, and UV-Vis spectroscopy indicates the presence and nature of chromophores, other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide complementary information about the molecular skeleton, connectivity of atoms, and molecular weight youtube.comegyankosh.ac.inutdallas.edu.

In the case of Clivorine, its structure was originally identified based on a combination of techniques including MS, IR, NMR, and X-ray crystallography acs.org. The IR spectrum, as discussed, helps identify functional groups such as carbonyls and potentially reveals information about unsaturation. UV-Vis spectroscopy contributes by confirming the presence of chromophores associated with double bonds and carbonyls.

Integrating this information with data from NMR spectroscopy, which provides detailed information about the hydrogen and carbon environments and their connectivity, and Mass Spectrometry, which gives the molecular weight and fragmentation pattern, allows chemists to piece together the complete three-dimensional structure of Clivorine youtube.comegyankosh.ac.inutdallas.edu. For example, NMR studies on Clivorine have been used to characterize its structural forms in different solvents acs.orgnih.gov. The combined analysis of the vibrational frequencies from IR, electronic transitions from UV-Vis, nuclear environments from NMR, and mass fragments from MS enables a definitive assignment of the complex bicyclic structure of Clivorine, including the positions of its functional groups, stereochemistry, and the arrangement of its ring systems.

Chemical Stability and Degradation Pathways

Evaluation of Intrinsic Chemical Stability Under Defined Conditions

Evaluating the intrinsic chemical stability of Clivorine (B1239113) involves assessing its degradation under controlled laboratory conditions, such as specific temperatures, pH levels, and in the presence of potential catalysts. While some sources indicate Clivorine is stable under recommended storage conditions biocrick.com, other studies highlight its susceptibility to degradation, particularly through enzymatic processes in biological systems, which can serve as models for understanding chemical lability researchgate.netresearchgate.netnih.govacs.orgnih.gov.

Kinetics of Chemical Degradation

Studies on the degradation kinetics of pyrrolizidine (B1209537) alkaloids (PAs), including Clivorine, often focus on their metabolic breakdown in biological systems, which provides insights into their chemical reactivity. The degradation rate can be influenced by the specific enzymes present and the experimental conditions. For instance, studies using liver microsomes have investigated the rate of Clivorine metabolism researchgate.netnih.govnih.gov. While specific kinetic constants (like half-life) for the purely chemical degradation of Clivorine under various non-biological conditions are not extensively detailed in the provided search results, research on related PAs suggests that factors like pH and temperature significantly impact degradation rates nih.govnih.gov. Studies involving microsomal degradation of PAs have utilized first-order rate laws to fit kinetic data, calculating half-lives based on the initial concentration and the kinetic constant nih.gov.

Mechanistic Investigations of Degradation Products

Investigations into the degradation products of Clivorine have identified several compounds resulting from its transformation. A key intermediate in the metabolic degradation of Clivorine is an unstable pyrrolic ester researchgate.netacs.org. This reactive intermediate can then undergo further conversions. Identified degradation products include clivoric acid and dehydroretronecine (B1196577) (DHR) researchgate.netnih.gov. Glutathione (B108866) conjugates, such as 7-glutathionyldehydroretronecine (7-GSH-DHR) and 7,9-diGSH-DHR, have also been detected, formed by the reaction of the unstable pyrrolic ester with glutathione researchgate.netnih.gov. The identification of these products is typically achieved through analytical techniques such as NMR and HPLC-MS/MS researchgate.netnih.gov.

Elucidation of Primary Degradation Pathways

The primary degradation pathways for Clivorine involve hydrolysis and oxidation, particularly in the context of biological metabolism, which provides strong indicators of its chemical reactivity.

Hydrolytic Degradation Mechanisms

Hydrolytic degradation of Clivorine involves the reaction with water, typically leading to the cleavage of ester bonds. One significant hydrolytic product is clivopic acid, formed from the hydrolysis of Clivorine researchgate.netresearchgate.net. Another hydrolytic product identified in female rat liver microsomes is deacetylclivorine, formed through a direct hydrolysis pathway mediated by microsomal hydrolase A nih.gov. This suggests that ester hydrolysis is a significant route of degradation for Clivorine. The formation of dehydroretronecine (DHR) is also linked to the hydrolysis of the unstable pyrrolic ester intermediate researchgate.netnih.gov. An alkaline ester hydrolysis mechanism has been hypothesized for deacetylation in related compounds researchgate.net.

Oxidative Degradation Mechanisms